4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine
Overview
Description
4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C11H16ClN3O2 and its molecular weight is 257.72 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compound 17 also exhibited promising cytotoxic effects against HePG2 and PACA2 cells .
Mode of Action
The molecular docking study revealed that compounds 14a and 17 have promising binding affinities against Bcl2 anti-apoptotic protein. Additionally, at the gene expression level, compounds 14a, 14b, and 18b up-regulated P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 in MCF7 cells. At the protein level, compound 14b increased the activity of Caspase 8 and BAX, while decreasing Bcl2 activity in MCF7 cells. Compounds 16b and 18b induced apoptotic death in MCF7 cells, and 14a caused cell cycle arrest at the G1/S phase .
Action Environment
Environmental factors, such as pH, temperature, and cellular context, may influence the compound’s efficacy and stability. Specific details regarding the action environment remain to be explored .
Biochemical Analysis
Biochemical Properties
4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. It has been observed to interact with Bcl2 anti-apoptotic protein, showing promising binding affinities . This interaction is crucial as it can influence the apoptotic pathways in cells, potentially leading to cell death in cancerous cells. Additionally, the compound has been shown to up-regulate genes such as P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 in treated cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly MCF7, HePG2, and PACA2, the compound has demonstrated cytotoxic effects . It induces apoptosis by increasing the activity of Caspase 8 and BAX, while significantly decreasing the activity of Bcl2 . This leads to cell cycle arrest at the G1/S phase and promotes apoptotic death in cancer cells . Furthermore, the compound has been shown to increase the percentage of fragmented DNA in treated cells, indicating its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the Bcl2 anti-apoptotic protein, inhibiting its function and promoting apoptosis . The compound also influences gene expression by up-regulating pro-apoptotic genes such as P53 and BAX, and down-regulating anti-apoptotic genes like Bcl2 . These changes in gene expression lead to the activation of apoptotic pathways, resulting in cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions and continues to exert its cytotoxic effects over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown significant anti-cancer activity without causing adverse effects . At higher doses, toxic effects have been observed, indicating a threshold beyond which the compound may become harmful . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn influence its biological activity . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, thereby affecting its efficacy and potency .
Biological Activity
4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrimidine ring substituted with a chloro group and a pyrrolidine moiety. The molecular formula is with a molecular weight of approximately 273.73 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study demonstrated that derivatives with pyrrolidine substitutions effectively inhibit the growth of various clinically relevant microorganisms. This suggests potential applications in treating infections caused by resistant strains .
Anticancer Properties
Several studies have explored the anticancer potential of pyrimidine derivatives. For instance, compounds with similar structures have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes that are critical in various biological processes. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis, which is a target for several anticancer and antimicrobial drugs .
Case Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an antimicrobial agent .
Case Study 2: Cytotoxicity in Cancer Cells
A series of experiments assessed the cytotoxic effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity against both breast and cervical cancer cells. Flow cytometry analysis confirmed that the mechanism involved apoptosis induction .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-7-13-10(12)4-11(14-7)15-5-8(16-2)9(6-15)17-3/h4,8-9H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRLYXBZSTZGDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC(C(C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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